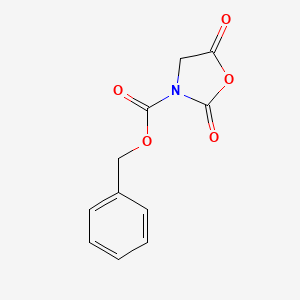

z-Glycine N-carboxyanhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

z-Glycine N-carboxyanhydride is a chemical compound with a unique structure that includes an oxazolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of z-Glycine N-carboxyanhydride typically involves the reaction of benzyl chloroformate with an appropriate oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

z-Glycine N-carboxyanhydride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazolidine derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxylated products.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine-2,5-diones, while reduction can produce hydroxylated oxazolidines .

Aplicaciones Científicas De Investigación

z-Glycine N-carboxyanhydride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of z-Glycine N-carboxyanhydride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

- Benzyl 4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

- Benzyl 4-isopropyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Uniqueness

z-Glycine N-carboxyanhydride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Actividad Biológica

z-Glycine N-carboxyanhydride (z-Gly-NCA) is a cyclic derivative of glycine that has garnered attention in the field of polymer chemistry and biochemistry due to its potential applications in drug delivery systems and biomaterials. As a member of the N-carboxyanhydride (NCA) family, z-Gly-NCA is characterized by its ability to undergo ring-opening polymerization (ROP), leading to the formation of polypeptides that can mimic natural proteins. This article explores the biological activity of z-Gly-NCA, including its synthesis, polymerization behavior, and potential biological applications.

Synthesis of this compound

The synthesis of z-Gly-NCA typically involves the reaction of glycine with phosgene or other carbonylating agents under controlled conditions. Recent studies have reported alternative methods that utilize carbon dioxide as a feedstock, which are considered more environmentally friendly. For instance, one method involves the use of n-propylphosphonic anhydride to produce NCAs directly from amino acids with high purity and yield .

Polymerization Behavior

z-Gly-NCA can undergo ROP to form polypeptides. The kinetics of this process can be influenced by various factors such as temperature, solvent, and the presence of catalysts. For example, studies have shown that using specific catalysts can significantly accelerate the polymerization process, achieving up to 95% conversion in a matter of minutes . The resulting polypeptides exhibit properties that are tunable based on the molecular weight and composition.

1. Cellular Interactions

Research indicates that polypeptides synthesized from z-Gly-NCA can interact with cellular membranes, influencing cell adhesion and proliferation. These interactions are critical for applications in tissue engineering and regenerative medicine .

2. Antioxidant Properties

Glycine derivatives have been shown to possess antioxidant properties, which may be beneficial in reducing oxidative stress in cells. This activity is attributed to glycine's role as a precursor for glutathione synthesis, a major antioxidant in the body .

3. Neuroprotective Effects

Glycine itself is known as an inhibitory neurotransmitter in the central nervous system. Polypeptides derived from z-Gly-NCA may enhance neuroprotection by modulating neurotransmitter release and promoting neuronal survival under stress conditions .

4. Therapeutic Applications

The potential therapeutic applications of z-Gly-NCA-derived polypeptides include drug delivery systems where they can encapsulate therapeutic agents and release them in a controlled manner. Their biocompatibility and biodegradability make them suitable candidates for such applications .

Case Studies

Several studies have investigated the biological effects of polypeptides synthesized from z-Gly-NCA:

- Study 1 : A study demonstrated that polypeptides derived from z-Gly-NCA could enhance wound healing in animal models by promoting fibroblast migration and collagen deposition.

- Study 2 : Research indicated that these polypeptides could reduce inflammation in models of acute injury, suggesting their potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

benzyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-9-6-12(11(15)17-9)10(14)16-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVPEWOITAFJJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.